Homomangiferin

Description

Contextualization of Homomangiferin within Xanthone (B1684191) Chemistry

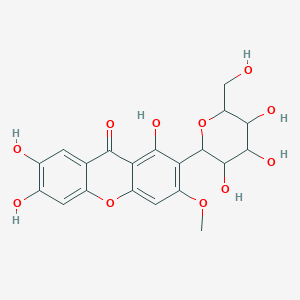

This compound is a naturally occurring chemical compound classified under the extensive family of xanthones. foodb.ca Xanthones are characterized by a specific three-ringed (tricyclic) structure, where two benzene (B151609) rings are fused to a central pyran ring that contains a ketone group. foodb.ca This core structure, known as a xanthene, forms the backbone of all xanthones. foodb.ca

This compound is more specifically categorized as a C-glycosyl xanthone. This signifies that a sugar molecule, in this case, a glucose unit, is attached to the xanthone skeleton through a direct carbon-carbon (C-C) bond. researchgate.netrsc.org This C-C linkage confers significant stability to the molecule against breakdown by enzymes or chemical reactions (hydrolysis), a trait that makes such compounds of particular interest in scientific research. rsc.org

The chemical structure of this compound is closely related to that of mangiferin (B1668620), another well-studied xanthone. Both share the same basic 1,3,6,7-tetrahydroxyxanthone core. The key difference lies in the presence of a methoxy (B1213986) group (-OCH3) on the xanthone structure of this compound. foodb.ca

Interactive Data Table: Chemical Classification of this compound

| Category | Description |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Organoheterocyclic compounds |

| Class | Benzopyrans |

| Sub Class | 1-benzopyrans |

| Direct Parent | Xanthones |

Natural Occurrence and Significance in Phytochemical Research

Beyond the Mangifera genus, this compound has also been reported in other plants, highlighting its distribution in the plant kingdom. For instance, it is found in the leaves of some coffee species. rsc.org The presence of this compound and related xanthones in these plants is significant for phytochemical research as they are part of the plant's secondary metabolism, often involved in defense mechanisms against environmental stressors like UV radiation and pathogens. frontiersin.org

The study of the natural distribution of this compound is crucial for understanding its potential roles in plant biology and for identifying new, viable sources for its extraction and investigation. Research has shown that the concentration of these compounds can vary depending on the plant variety, the part of the plant, and its stage of maturity. mdpi.com

Interactive Data Table: Natural Sources of this compound

| Plant Source | Part(s) Where Found |

|---|---|

| Mango (Mangifera indica) | Leaves, Bark, Fruit Pulp |

Historical Perspective of this compound Discovery and Early Investigations

The discovery and structural elucidation of this compound are closely tied to the broader research on mangiferin. Mangiferin itself was first isolated in 1908 from the mango tree. rsc.org However, the specific identification and characterization of this compound came much later.

In 1969, the researchers Aritomi and Kawasaki are credited with the discovery of this compound. nih.gov This discovery followed the determination of mangiferin's structure in 1967 and came around the same time as the identification of isomangiferin. nih.gov Early investigations focused on isolating these compounds from their natural sources, primarily Mangifera indica, and determining their precise chemical structures using techniques such as UV spectral analysis and chromatographic analysis. researchgate.net

The development of synthetic chemistry has also played a role in the study of this compound. In 2010, the first total synthesis of this compound, along with mangiferin and isomangiferin, was achieved. rsc.orgnih.govacs.orgsigmaaldrich.com This was a significant milestone, as it allowed for the production of these compounds in a laboratory setting, independent of natural extraction. The synthesis featured a key step involving the C-glycosylation of a xanthene derivative. nih.govacs.orgsigmaaldrich.com A later synthesis in 2016 provided a more efficient method, starting from 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose and utilizing a regioselective base-induced cyclization to form the xanthone core. rsc.orgrsc.org These synthetic achievements have opened up new avenues for producing this compound for further research.

Structure

3D Structure

Properties

IUPAC Name |

1,6,7-trihydroxy-3-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c1-29-10-4-11-13(15(24)6-2-7(22)8(23)3-9(6)30-11)17(26)14(10)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPSXKXQSOVYLL-PQSJUMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176206 | |

| Record name | Homomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21794-66-1 | |

| Record name | Homomangiferin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21794-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homomangiferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homomangiferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Extraction, and Synthesis Methodologies of Homomangiferin

Advanced Extraction Techniques for Homomangiferin

The extraction of this compound from plant matrices is a critical first step for its study and potential application. Researchers have moved beyond traditional methods to more efficient and environmentally friendly techniques.

Optimization of Extraction from Mangifera indica and Related Plant Species

The yield of this compound and its related compounds is highly dependent on the extraction method and the plant part used. While traditional methods like Soxhlet extraction and maceration have been employed, they are often time-consuming and require large volumes of organic solvents. core.ac.uk Modern techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) offer faster and more efficient alternatives. core.ac.ukglobalresearchonline.net

Ultrasonic-assisted extraction has proven to be a cost-effective and reliable method for obtaining mangiferin (B1668620) and related compounds from mango leaves and bark. nih.gov Studies have shown that optimizing parameters like solvent composition, temperature, and time can significantly enhance the extraction yield. For instance, a mixture of 70% methanol (B129727) in water has been identified as an optimal solvent for extracting mangiferin using sonication. thaiscience.info The optimization of ultrasonic extraction of mangiferin from mango leaves indicated that a 44% ethanol (B145695) solvent, a liquid-to-solid ratio of 38:1, and a time of 19.2 minutes at 60°C yielded optimal results. brieflands.com Another study using dynamic maceration found that a 66% ethanol solvent at 54°C for 88 minutes with a 1:19 solvent-to-powder ratio was optimal. brieflands.com The choice of solvent and temperature is crucial; for example, increasing the extraction temperature beyond 60°C can lead to the decomposition of mangiferin. semanticscholar.org

Different parts of the Mangifera indica tree contain varying concentrations of these xanthones. The bark has been identified as a particularly rich source of mangiferin and, by extension, this compound. nih.gov

Table 1: Comparison of Extraction Methods for Mangiferin and Related Compounds

| Extraction Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Soxhlet Extraction | High extraction efficiency | Time-consuming, large solvent volume | core.ac.uk |

| Maceration | Simple, low cost | Time-consuming, lower efficiency | nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Fast, efficient, low solvent consumption | Requires specialized equipment | nih.govbrieflands.com |

| Microwave-Assisted Extraction (MAE) | Very fast, efficient | Potential for thermal degradation | nih.gov |

| Supercritical Fluid Extraction (SFE) | Environmentally friendly (uses CO2) | High initial equipment cost | core.ac.uk |

| Pressurized Liquid Extraction (PLE) | Fast, efficient, low solvent consumption | High pressure and temperature requirements | core.ac.uk |

Modern Chromatographic Approaches for this compound Purification

Following extraction, purification is essential to isolate this compound from the crude extract, which contains a complex mixture of compounds. Modern chromatographic techniques are indispensable for achieving high purity.

Column chromatography is a fundamental technique used for the initial separation of compounds from plant extracts. biotech-asia.org For more refined purification, High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful tool. globalresearchonline.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample and leading to high recovery of the target compound. globalresearchonline.net

Mixed-mode or multimodal chromatography (MM) is another advanced technique that utilizes ligands capable of multiple types of interactions (e.g., ionic, hydrophobic) with the target molecule. cytivalifesciences.com.cn This approach can be particularly useful for separating structurally similar isomers like mangiferin and this compound. cytivalifesciences.com.cn

Analytical Methodologies for this compound Quantification

Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and hyphenated techniques are the cornerstones of modern analytical methodologies.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the quantification of mangiferin and this compound. unpatti.ac.idnih.gov These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. unpatti.ac.idnih.gov

A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile (B52724). thaiscience.infounpatti.ac.idnih.gov For instance, one validated method uses a mobile phase of 0.1% formic acid and acetonitrile (87:13) with UV detection at 256 nm. nih.gov Another method employs a mixture of 0.5% acetic acid in water and methanol (75:25, v/v). thaiscience.info The development of these methods focuses on achieving good separation of this compound from other components in the extract, particularly its isomer mangiferin, to ensure accurate quantification.

Table 2: Examples of Validated HPLC Methods for Mangiferin Quantification

| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Kinetex XB-C18 | 0.1% formic acid: acetonitrile (87:13) | 1.5 ml/min | 256 nm | nih.gov |

| Purospher RP-18 endcapped | Methanol: 0.1% phosphoric acid (31:69) | 0.8 mL/min | 258 nm | unpatti.ac.id |

| Hypersil BDS C-18 | 0.5% acetic acid in water: methanol (75:25) | Not specified | 258 nm | thaiscience.info |

| Agilent C18 | Methanol: 1% orthophosphoric acid (70:30) | 1 mL/min | 258 nm | biomedicineonline.org |

Application of Hyphenated Techniques (e.g., LC-MSn, LC-NMR) in this compound Structural Elucidation and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for both the structural elucidation and quantification of natural products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and provides valuable information about the molecular weight of the analyte, which is crucial for confirming the identity of this compound. nih.govphcogres.com LC-MS/MS, a tandem MS technique, can provide further structural information through fragmentation patterns. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly provides detailed structural information of the compound as it elutes from the chromatography column. wisdomlib.orgijarsct.co.in This is particularly useful for distinguishing between isomers like this compound and mangiferin. researchgate.net The combination of LC-MS and LC-NMR (LC-MS-NMR) offers a comprehensive approach, providing both molecular weight and detailed structural data in a single analysis. nih.govnih.gov These hyphenated techniques are invaluable for the unambiguous identification and quantification of this compound in complex plant extracts. nih.govwisdomlib.org

Chemical and Biochemical Synthesis of this compound

While extraction from natural sources is the primary method for obtaining this compound, chemical and biochemical synthesis routes have also been explored. These approaches offer the potential for producing larger quantities of the compound and for creating novel analogs.

The total synthesis of this compound has been successfully achieved. researchgate.netnih.govsigmaaldrich.com A key step in the synthesis involves the C-glycosylation of a protected phloroglucinol (B13840) derivative with a glucose donor. nih.gov One reported synthesis features the C-glycosylation of a xanthene derivative with perbenzylglucopyranosyl N-phenyltrifluoroacetimidate. acs.org Another approach involves a stereoselective Lewis acid-promoted C-glycosylation followed by a regioselective base-induced cyclization to construct the xanthone (B1684191) core. nih.gov These synthetic strategies provide a pathway to this compound and its isomers, mangiferin and neomangiferin, and open avenues for the creation of structurally modified versions with potentially enhanced biological activities. researchgate.netnih.gov Biochemical synthesis of this compound has also been reported, further expanding the methods available to obtain this compound. researchgate.net

Total Synthesis Pathways of this compound

The total synthesis of this compound, a complex C-glycosyl xanthone, has been accomplished through various strategic approaches. These routes primarily address the challenge of constructing the xanthone core and stereoselectively forming the C-glycosidic bond.

One of the initial total syntheses of this compound was reported by Yu and coworkers in 2010. rsc.orgnih.govresearchgate.netresearcher.lifeacs.org Their strategy centered on the C-glycosylation of a pre-formed xanthene derivative, thereby avoiding the deactivating effect of the xanthone's carbonyl group on the aromatic ring during the crucial glycosylation step. The synthesis commenced with the condensation of 4-methoxy-2,5-dihydroxybenzoic acid and phloroglucinol to produce the xanthone skeleton. researchgate.netfrontiersin.org This xanthone was then reduced to a more reactive xanthene intermediate. researchgate.netfrontiersin.org The key C-glycosylation was then performed on this xanthene, followed by oxidation to re-form the xanthone carbonyl group and subsequent deprotection steps to yield this compound. rsc.orgresearchgate.net

| Total Synthesis Pathway Summary | |

| Method | Yu et al. (2010) |

| Key Strategy | C-glycosylation of a xanthene intermediate, followed by oxidation. |

| Starting Materials | 4-methoxy-2,5-dihydroxybenzoic acid, phloroglucinol. researchgate.netfrontiersin.org |

| Key Intermediate | Xanthene derivative. rsc.orgresearchgate.netfrontiersin.org |

| Overall Yield | Relatively low. rsc.org |

| Total Synthesis Pathway Summary | |

| Method | Wei et al. (2016) |

| Key Strategy | Stereoselective C-glycosylation followed by regioselective base-induced cyclization. rsc.org |

| Starting Materials | 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranose, phloroglucinol derivative, bromobenzene (B47551) derivative. rsc.org |

| Key Steps | Friedel–Crafts C-glycosylation, base-induced xanthone formation. rsc.org |

| Overall Yield | 40% over 10 steps. rsc.org |

Stereoselective C-Glycosylation Strategies in this compound Synthesis

The formation of the carbon-carbon bond between the anomeric center of the glucose moiety and the xanthone core is a significant challenge in the synthesis of this compound. Achieving high stereoselectivity, typically for the β-anomer, is crucial.

In the synthesis by Yu et al., the key C-glycosylation step was performed between a xanthene derivative and a glycosyl donor, perbenzylglucopyranosyl N-phenyltrifluoroacetimidate. rsc.orgnih.govresearchgate.netresearcher.life This reaction was promoted by a Lewis acid. The use of the xanthene, which is more electron-rich than the corresponding xanthone, facilitates the electrophilic aromatic substitution reaction required for C-glycosylation. researchgate.net

The approach by Wei et al. employed a stereoselective Lewis acid-promoted C-glycosylation of a protected phloroglucinol with tetrabenzylglucopyranosyl acetate (B1210297) as the glycosyl donor. rsc.org This Friedel-Crafts type reaction established the C-glycosidic linkage with the desired stereochemistry early in the synthetic sequence. The choice of Lewis acid promoter is critical in controlling the stereochemical outcome of such reactions. While a variety of Lewis acids like TMSOTf, BF₃·OEt₂, and SnCl₄ are often used for C-glycosylation, the specific conditions are optimized to favor the formation of the thermodynamically more stable β-C-glycoside. frontiersin.org

These chemical strategies highlight the importance of activating the glycosyl donor and ensuring sufficient nucleophilicity of the aromatic acceptor to achieve a successful and stereoselective C-glycosylation in the total synthesis of this compound. researchgate.net

| C-Glycosylation Strategy Comparison | |

| Method | Yu et al. (2010) |

| Glycosyl Donor | Perbenzylglucopyranosyl N-phenyltrifluoroacetimidate. rsc.orgnih.govresearchgate.netresearcher.life |

| Glycosyl Acceptor | Xanthene derivative. rsc.orgnih.govresearchgate.netresearcher.life |

| Promoter/Catalyst | Lewis Acid. |

| Key Feature | Glycosylation on a pre-formed, activated xanthene ring system. researchgate.net |

| C-Glycosylation Strategy Comparison | |

| Method | Wei et al. (2016) |

| Glycosyl Donor | Tetrabenzylglucopyranosyl acetate. rsc.org |

| Glycosyl Acceptor | Protected phloroglucinol derivative. rsc.org |

| Promoter/Catalyst | Lewis Acid. rsc.org |

| Key Feature | Friedel-Crafts type glycosylation prior to xanthone ring formation. rsc.org |

Biochemical Synthesis Routes for this compound

In nature, the synthesis of xanthone C-glycosides like this compound is catalyzed by enzymes, offering a highly efficient and stereospecific route. researchgate.netmdpi.com The biosynthesis of these compounds generally involves the action of C-glycosyltransferases (CGTs), which belong to the broader family of UDP-glycosyltransferases (UGTs). mdpi.comnih.govnih.gov These enzymes catalyze the transfer of a sugar moiety, typically from an activated donor like UDP-glucose, to an acceptor molecule. nih.govnih.gov

Two primary biosynthetic pathways for xanthone C-glycosides have been proposed. frontiersin.orgmdpi.comresearchgate.net

Glycosylation of a Benzophenone (B1666685) Intermediate: The first proposed route involves the C-glycosylation of a benzophenone precursor, such as maclurin. frontiersin.orgmdpi.comresearchgate.net An enzyme, C-glycosyltransferase (CGT), isolated from Mangifera indica (mango), catalyzes the transfer of a glucose unit to the benzophenone. frontiersin.orgnih.gov This is followed by an enzyme-mediated intramolecular oxidative cyclization (catalyzed by a xanthone synthase) to form the xanthone C-glycoside core, which can then be further modified to produce compounds like mangiferin and this compound. researchgate.net

Direct Glycosylation of a Xanthone Core: A second pathway involves the direct C-glycosylation of a pre-formed xanthone nucleus. researchgate.netnih.gov For instance, CGTs identified in Hypericum perforatum have been shown to catalyze the direct transfer of a sugar to the C-4 position of norathyriol (B23591) (1,3,6,7-tetrahydroxyxanthone) to produce isomangiferin. researchgate.netnih.gov It is plausible that a similar enzymatic mechanism exists for the synthesis of this compound, starting from its corresponding aglycone, 1,6,7-trihydroxy-3-methoxyxanthone.

While the specific enzymes responsible for the final steps in this compound biosynthesis have not been fully characterized, these pathways provide the fundamental framework. The process relies on the availability of the xanthone aglycone (or its benzophenone precursor) and an activated sugar donor, brought together with high regioselectivity and stereospecificity by dedicated C-glycosyltransferases. mdpi.comnih.gov

| Biochemical Synthesis Overview | |

| Enzyme Class | C-glycosyltransferases (CGTs), a type of UDP-glycosyltransferase (UGT). mdpi.comnih.govnih.gov |

| Sugar Donor | Typically UDP-glucose. nih.gov |

| Proposed Pathway 1 | C-glycosylation of a benzophenone precursor (e.g., maclurin) followed by cyclization. frontiersin.orgmdpi.comresearchgate.net |

| Proposed Pathway 2 | Direct C-glycosylation of a pre-formed xanthone aglycone (e.g., norathyriol). researchgate.netnih.gov |

| Key Advantage | High efficiency, regioselectivity, and stereospecificity. mdpi.com |

Biological Activities and Mechanistic Investigations of Homomangiferin

Antioxidant Mechanisms of Homomangiferin

This compound's potent antioxidant activity is a cornerstone of its therapeutic potential, enabling it to scavenge free radicals and reduce oxidative stress, which can otherwise lead to cellular damage. biosynth.com

Free Radical Scavenging Capacity and Reactive Oxygen Species Mitigation

This compound demonstrates a significant capacity to scavenge free radicals and mitigate the damaging effects of reactive oxygen species (ROS). biosynth.com The polyphenolic structure of this compound contributes to its ability to arrest generated free radicals. core.ac.uk This activity is crucial in preventing oxidative stress-related damage to cells. biosynth.comresearchgate.net Studies on the related compound mangiferin (B1668620) have shown its effectiveness as a ROS scavenger, increasing the resistance of red blood cells to ROS induced by hydrogen peroxide. mdpi.com

Modulation of Endogenous Antioxidant Enzyme Systems

This compound enhances the body's own antioxidant defenses by modulating endogenous antioxidant enzyme systems. biosynth.com The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes. csfarmacie.cz Mangiferin, a closely related compound, has been shown to activate the Nrf2 signaling pathway, which increases the production of phase II detoxification enzymes like NAD(P)H:quinone reductase (NQO1), glutathione (B108866) S-transferase (GSH), and heme oxygenase (HO-1). mdpi.com This activation helps to reduce intracellular ROS levels and protect cells from oxidative damage. mdpi.comnih.gov Specifically, mangiferin has been observed to increase Nrf2 protein stability by inhibiting its ubiquitination and degradation. nih.gov This leads to an accumulation of Nrf2 in the nucleus, where it can initiate the transcription of these protective enzymes. mdpi.comnih.gov Furthermore, mangiferin has been found to increase the levels of other crucial antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPx). jrespharm.com

Iron-Chelating Properties and Inhibition of Fenton-Type Reactions

A key aspect of this compound's antioxidant strategy is its ability to chelate iron, thereby preventing the formation of highly reactive hydroxyl radicals through Fenton-type reactions. nih.govmdpi.com The Fenton reaction involves the reaction of ferrous iron (Fe2+) with hydrogen peroxide, which generates hydroxyl radicals, a major contributor to oxidative damage. researchgate.netnih.gov By forming stable complexes with iron, this compound renders it unable to participate in these damaging reactions. nih.govijrpns.com This iron-chelating ability is a primary mechanism behind its protective effects against lipid peroxidation. nih.gov Studies on mangiferin have demonstrated the formation of a stable Fe(III)-mangiferin complex that is incapable of participating in the propagation phase of lipid peroxidation. nih.gov This chelating property makes this compound and related compounds potential candidates for therapies in diseases associated with iron overload. nih.govnih.gov

Anti-Inflammatory Mechanisms of this compound

This compound exhibits significant anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways. biosynth.com

Regulation of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

This compound plays a role in regulating the production of key pro-inflammatory mediators. For instance, studies on mangiferin have shown its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells. nih.gov Overproduction of NO is a hallmark of inflammatory conditions. nih.gov Furthermore, mangiferin has been found to reduce the production of prostaglandin E2 (PGE2), another critical mediator of inflammation, by repressing the activity of cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, IRAK1)

This compound exerts its anti-inflammatory effects by modulating pivotal signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. sci-hub.senih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. mdpi.complos.org Mangiferin has been shown to block NF-κB activation at various points. mdpi.com One of the upstream regulators of NF-κB is the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). mdpi.com Mangiferin can inhibit the phosphorylation of IRAK1, which in turn prevents the activation of NF-κB. nih.govnih.gov This inhibition of IRAK1 phosphorylation also affects the MAPK signaling pathway, further contributing to the anti-inflammatory effect. nih.gov By modulating these interconnected pathways, this compound can effectively suppress the expression of pro-inflammatory genes and cytokines. mdpi.commdpi.com

Inhibition of Cyclooxygenase (COX-2) and Lipoxygenase Activities

This compound's anti-inflammatory potential is linked to its ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.govrootspress.org These enzymes are crucial for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. rootspress.orgujaen.es Research has shown that compounds capable of dually inhibiting both COX and LOX pathways may offer a favorable anti-inflammatory response with potentially better gastrointestinal tolerability compared to selective COX inhibitors. nih.gov While direct studies on this compound's specific IC50 values for COX-2 and LOX are not extensively detailed in the provided results, the broader class of compounds it belongs to, and extracts containing it, have demonstrated these inhibitory activities. nih.govmdpi.comphytopharmajournal.com

Antitumoral Research on this compound

This compound has demonstrated notable antitumoral effects in various preclinical studies. alic.comchemfaces.cn Its activity has been observed against different cancer cell lines, where it can induce cell death and inhibit processes crucial for tumor growth and spread.

In vitro Cytotoxic Effects on Specific Cancer Cell Lines (e.g., MDA-MB-231, MCF7)

In vitro studies have confirmed the cytotoxic effects of this compound against human breast cancer cell lines. Notably, extracts containing this compound have shown efficacy against both the highly invasive triple-negative breast cancer cell line, MDA-MB-231, and the estrogen receptor-positive MCF-7 cell line. chemfaces.cnchemfaces.com

One study highlighted that mango leaf extracts with this compound as a common component were particularly effective against MDA-MB-231 cells. chemfaces.com Another study on mango kernel extract demonstrated significant cytotoxicity against both MDA-MB-231 and MCF-7 cells, with IC50 values of 30 µg/mL and 15 µg/mL, respectively. nih.govnih.gov This suggests a degree of selective cytotoxicity towards cancer cells, as the same extract showed low toxicity to non-cancerous MCF-10A breast cells. nih.govnih.gov

Table 1: In vitro Cytotoxicity of Mango Extracts Containing this compound

| Cell Line | Extract Type | IC50 Value | Source(s) |

|---|---|---|---|

| MDA-MB-231 | Mango Kernel Extract | 30 µg/mL | nih.govnih.gov |

| MCF-7 | Mango Kernel Extract | 15 µg/mL | nih.govnih.gov |

Mechanisms of Apoptosis Induction in Malignant Cells

A key mechanism underlying the antitumoral activity of this compound is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov This process is crucial for eliminating cancerous cells without causing an inflammatory response. mdpi.com Research indicates that mangiferin, a closely related compound, induces apoptosis through multiple pathways. These include the activation of caspases-3, -8, and -9, which are key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, the modulation of the Bax/Bcl-2 protein ratio, where an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2 promotes cell death, is another identified mechanism. nih.gov

Impact on Cancer Cell Proliferation and Metastasis Markers

This compound and related compounds have been shown to interfere with cancer cell proliferation and metastasis, the process by which cancer spreads to other parts of the body. nih.gov A significant aspect of this is the downregulation of matrix metalloproteinases (MMPs), such as MMP-7 and MMP-9. nih.gov These enzymes are responsible for degrading the extracellular matrix, a key step in tumor invasion and metastasis. nih.gov

Furthermore, evidence suggests an impact on the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. nih.gov Mangiferin has been observed to enhance epithelial markers, thereby potentially protecting against metastasis in breast cancer cell lines. nih.gov

Cell Cycle Arrest and DNA Damage Stress-Response Pathway Modulation

This compound can exert its anticancer effects by inducing cell cycle arrest, a process that halts cell division. ujaen.es This provides an opportunity for the cell to repair DNA damage or, if the damage is too severe, to undergo apoptosis. nih.govnih.gov Studies on mangiferin have shown that it can induce a G2/M phase cell cycle arrest. nih.govnih.gov This is significant as it can prevent cells with damaged DNA from progressing through mitosis and proliferating. elifesciences.org The cell cycle arrest is often mediated by p53, a tumor suppressor protein that plays a critical role in sensing DNA damage and halting the cell cycle. nih.gov

Regulation of Oncogenic Gene and Protein Expression

This compound has been found to modulate the expression of oncogenic genes and proteins that are critical for the survival and proliferation of cancer cells. One notable example is the downregulation of the BCR-ABL fusion gene. nih.gov This oncogene is a hallmark of chronic myeloid leukemia (CML) and produces a constitutively active tyrosine kinase that drives uncontrolled cell growth. nih.govresearchgate.net Studies have shown that mangiferin can downregulate the expression of BCR and ABL genes in a dose-dependent manner in K562 leukemia cells. nih.gov This action is significant as the BCR-ABL protein is known to mediate its tumorigenic activity in part by inducing the expression of the anti-apoptotic protein BCL2. nih.gov

Neuroprotective Research on this compound and Related Xanthones

Attenuation of Neuronal Damage and Oxidative Stress in Central Nervous System Models

This compound and its related xanthone (B1684191), mangiferin, have demonstrated significant neuroprotective effects by mitigating neuronal damage and combating oxidative stress in various experimental models of central nervous system (CNS) disorders. researchgate.netresearchgate.net Research indicates that mangiferin can attenuate cerebral infarction, cerebral edema, and lipid peroxidation, thereby reducing neuronal damage. researchgate.netresearchgate.net It achieves this by potentiating the levels of endogenous antioxidants, which helps to protect neurons against oxidative stress. researchgate.netresearchgate.net

In models of glutamate-induced neurotoxicity in rat cortical neurons, mangiferin has been shown to inhibit neuronal damage and depolarization. researchgate.net Furthermore, studies on lead-induced neurotoxicity have revealed that mangiferin can ameliorate morphological damage in the hippocampus by activating the Nrf2 pathway, which governs the expression of antioxidant enzymes. nih.gov This activation enhances the cellular defense against oxidative stress. nih.gov

| Compound | Model System | Key Findings |

| Mangiferin | Rat cortical neurons (glutamate-induced neurotoxicity) | Inhibited neuronal damage and depolarization. researchgate.net |

| Mangiferin | Lead-exposed rats | Ameliorated hippocampal damage via Nrf2 pathway activation. nih.gov |

| Mangiferin | In vitro and in vivo models | Attenuated cerebral infarction, edema, and lipid peroxidation. researchgate.netresearchgate.net |

| Mangiferin | Neurotoxin-induced models (amyloid-beta, MPTP, etc.) | Counteracted neurotoxic effects and protected neurons. researchgate.net |

Protection Against Mitochondrial Dysfunction and Neuroinflammation

Mitochondrial dysfunction and neuroinflammation are critical factors in the pathogenesis of many neurodegenerative diseases. frontiersin.orgnih.govmdpi.com this compound and related xanthones have been found to offer neuroprotection by addressing these pathological processes. researchgate.net Mitochondrial dysfunction leads to energy deficits and the release of damage-associated molecular patterns (DAMPs), such as mitochondrial DNA (mtDNA) and reactive oxygen species (ROS), which trigger neuroinflammatory responses. frontiersin.orgmdpi.com

Mangiferin has been shown to protect against mitochondrial dysfunction, which is a common upstream event in neurodegeneration. researchgate.netfrontiersin.org This protective effect helps to maintain cellular energy homeostasis and reduce the triggers for inflammation. By suppressing neuroinflammation, these compounds can reduce the release of pro-inflammatory cytokines and other inflammatory mediators that contribute to neuronal damage. researchgate.netscielo.org.pe For instance, mangiferin has been observed to decrease the levels of tumor necrosis factor-alpha (TNF-α) and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. jst.go.jp

The accumulation of damaged mitochondria can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to a vicious cycle of inflammation. nih.govmdpi.com By preserving mitochondrial function and quality control, this compound and its analogs can help to break this cycle, thereby protecting neurons from inflammatory damage. mdpi.commdpi.com

| Compound | Pathological Process | Mechanism of Action |

| Mangiferin | Mitochondrial Dysfunction | Protects against dysfunction, maintaining energy homeostasis. researchgate.netfrontiersin.org |

| Mangiferin | Neuroinflammation | Suppresses pro-inflammatory cytokines (e.g., TNF-α) and inhibits NF-κB activation. scielo.org.pejst.go.jp |

| Mangiferin | NLRP3 Inflammasome | Helps prevent activation by preserving mitochondrial integrity. nih.govmdpi.com |

Modulation of Apoptotic Pathways and PI3K/Akt Cascades in Neural Cells

The neuroprotective effects of this compound and related xanthones extend to the modulation of critical cell survival and death pathways, including apoptotic pathways and the PI3K/Akt signaling cascade. Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases.

Mangiferin has been shown to exert anti-apoptotic effects in neural cells. researchgate.net In models of sepsis-associated encephalopathy, mangiferin treatment attenuated cell apoptosis in primary cultured hippocampal neurons. researchgate.net This is achieved, in part, by modulating the expression of proteins involved in apoptosis. For example, mangiferin has been found to downregulate the expression of pro-apoptotic proteins like Bcl-2 and upregulate anti-apoptotic proteins. nih.gov

Furthermore, the PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. semanticscholar.org Research has shown that mangiferin can activate the PI3K/Akt pathway, which in turn helps to protect neural cells from damage. mednexus.org In various cancer cell lines, mangiferin's ability to modulate the PI3K/Akt pathway has been linked to its anti-proliferative and pro-apoptotic effects on cancer cells, highlighting its diverse regulatory roles. nih.govresearchgate.netdovepress.com In the context of neuroprotection, activation of this pathway by mangiferin contributes to the survival of neural cells under stress conditions. mednexus.org

| Compound | Signaling Pathway | Effect on Neural Cells |

| Mangiferin | Apoptotic Pathways | Attenuates apoptosis, modulates apoptosis-related proteins. researchgate.netnih.gov |

| Mangiferin | PI3K/Akt Cascade | Activates the pathway, promoting cell survival. mednexus.orgdovepress.com |

Counteraction of Neurotoxic Agent-Induced Injury

A significant aspect of the neuroprotective potential of this compound and its analogs lies in their ability to counteract the damage induced by a variety of neurotoxic agents. researchgate.netfrontiersin.org These agents are often used in experimental models to mimic the pathological conditions of neurodegenerative diseases. frontiersin.org

Mangiferin has demonstrated a protective effect against the neurotoxicity induced by agents such as 3-nitropropionic acid (3-NP), which is an inhibitor of mitochondrial complex-II and is used to model Huntington's disease. researchgate.net It has also been shown to counteract the neurotoxic effects of amyloid-beta, MPTP, rotenone, and 6-OHDA, which are relevant to Alzheimer's and Parkinson's diseases. researchgate.net

The mechanisms underlying this protection involve the compound's antioxidant and anti-inflammatory properties. researchgate.net For instance, in a model of lead-induced neurotoxicity, mangiferin was shown to ameliorate oxidative stress and morphological damage in the brain. nih.gov By mitigating the primary insults caused by these neurotoxins, such as oxidative stress, mitochondrial dysfunction, and inflammation, this compound and mangiferin help to preserve neuronal function and viability. researchgate.netfrontiersin.org

| Neurotoxic Agent | Disease Modeled | Protective Effect of Mangiferin |

| 3-Nitropropionic acid (3-NP) | Huntington's Disease | Counteracts neurotoxicity. researchgate.net |

| Amyloid-beta, MPTP, Rotenone, 6-OHDA | Alzheimer's & Parkinson's Diseases | Protects neurons from toxic effects. researchgate.net |

| Lead | Lead-induced Neurotoxicity | Ameliorates oxidative stress and brain damage. nih.gov |

Antimicrobial Investigations of this compound and Related Xanthones

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

This compound and the related compound mangiferin have been investigated for their antimicrobial properties and have shown potential as broad-spectrum antibacterial agents. mdpi.comscispace.com The challenge in developing broad-spectrum antibiotics often lies in overcoming the outer membrane of Gram-negative bacteria, which acts as a formidable barrier. nih.govfrontiersin.org

Research has indicated that mangiferin exhibits activity against both Gram-positive and Gram-negative bacteria. scispace.comresearchgate.net Studies have demonstrated its effectiveness against various pathogenic strains. While some natural compounds are effective only against Gram-positive bacteria, the ability of mangiferin to also inhibit Gram-negative strains makes it a promising candidate for further investigation. mdpi.comnih.gov

The antibacterial mechanism is thought to involve the disruption of bacterial cell walls and membranes. mdpi.com The broad-spectrum nature of these compounds suggests they could be valuable in addressing the growing problem of antibiotic resistance. mdpi.comfrontiersin.org

| Compound | Bacterial Type | Implication |

| Mangiferin | Gram-positive and Gram-negative | Potential as a broad-spectrum antibacterial agent. scispace.comresearchgate.net |

Potential Synergistic Effects with Conventional Antibiotics

Research into the synergistic potential of this compound with conventional antibiotics is an emerging area of interest aimed at combating antibiotic resistance. A study involving the phytochemical analysis of Albizia adianthifolia led to the isolation of several compounds, including this compound. researchgate.net While detailed quantitative data on the synergistic action of pure this compound was not the focus of the available study, the investigation into related phytochemicals from the same plant demonstrated significant synergistic activity when combined with antibiotics like erythromycin, streptomycin, and tetracycline (B611298) against various multidrug-resistant Gram-negative bacteria. researchgate.net For instance, a mixture of stigmasterol (B192456) and β-sitosterol, isolated alongside this compound, showed notable synergistic effects. researchgate.net This suggests that plant extracts containing this compound have the potential to enhance the efficacy of conventional antibiotics, though further studies are required to quantify the specific contribution of this compound to this effect. researchgate.netafricaresearchconnects.com

Antifungal Properties and Mechanisms of Action

While comprehensive mechanistic studies on the antifungal properties of this compound are limited in the current scientific literature, its presence in plant extracts with known antifungal activity suggests it may contribute to these effects. For example, this compound has been isolated from Albizia adianthifolia, a plant whose extracts have been shown to possess inhibitory effects against various bacterial strains. researchgate.netnih.gov

Studies on the closely related compound, mangiferin, have shown synergistic antifungal activity with agents like caspofungin and fluconazole (B54011) against resistant Candida species. researchgate.netresearchgate.net The mechanisms for mangiferin's action include the disruption of polyamine accumulation, leading to increased oxidative stress and cell death in fungi. researchgate.net While these findings are promising, dedicated research is needed to determine if this compound possesses similar antifungal properties and to elucidate its specific mechanisms of action.

Molecular Docking Studies on Bacterial Targets (e.g., LasR)

As of the current literature, specific molecular docking studies focusing on the interaction between this compound and bacterial targets such as the LasR protein have not been reported. Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand to a target protein. f1000research.commdpi.com Such studies are crucial for understanding the potential of a compound to act as an inhibitor. For instance, docking studies on other natural compounds have identified potential inhibitors of LasR, a key regulator of quorum sensing in Pseudomonas aeruginosa, by demonstrating favorable binding energies and interactions with critical amino acid residues in the protein's active site. jabonline.inijhmr.comnih.gov Future in silico research is necessary to explore the potential of this compound as a LasR inhibitor and to understand its binding mode and energy.

Enzyme Inhibition Studies of this compound

Tyrosinase Inhibition Kinetics and Binding Interactions

There is currently a lack of specific research data on the tyrosinase inhibition kinetics and binding interactions of this compound. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and food industries. researchgate.netcore.ac.uk Kinetic studies typically determine parameters such as the half-maximal inhibitory concentration (IC50), Michaelis constant (Km), and maximum reaction velocity (Vmax) to characterize the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.govsemanticscholar.org While numerous studies have detailed the tyrosinase inhibitory effects of other natural compounds, including the related xanthone mangiferin, similar detailed kinetic analyses for this compound are not available in the reviewed scientific literature. researchgate.net

Potential for Monoamine Oxidase (MAO-B) Inhibition

Scientific literature specifically investigating the potential of this compound to inhibit monoamine oxidase B (MAO-B) is not currently available. MAO-B is a significant enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. mdpi.comfrontiersin.org Its inhibition is a key strategy in the management of neurodegenerative diseases such as Parkinson's disease. mdpi.comfrontiersin.org The inhibitory potential of a compound against MAO-B is typically quantified by its IC50 and inhibitor constant (Ki) values, which indicate its potency and binding affinity. scienceopen.comthieme-connect.de Although various natural and synthetic compounds, including some with coumarin (B35378) and xanthone scaffolds, have been evaluated as MAO-B inhibitors, dedicated studies to determine the IC50 and Ki values for this compound have not been reported. africaresearchconnects.com

Advanced Analytical and Computational Research on Homomangiferin

In Silico Approaches for Predicting Homomangiferin's Biological Interactions

Computational chemistry and molecular modeling serve as powerful tools to simulate and predict how this compound interacts with biological targets at an atomic level. These approaches are essential for understanding its mechanisms of action and for identifying potential therapeutic applications.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand), such as this compound, when bound to a specific region of a target molecule, typically a protein. openaccessjournals.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the affinity and interaction patterns between a ligand and its receptor. nutricion.org The process involves sophisticated algorithms that explore various possible conformations of the ligand within the protein's binding site and assign a score based on the predicted binding energy. openaccessjournals.comnutricion.org

In a notable study, molecular docking simulations were employed to investigate the interaction between this compound and the enzyme aldose reductase, a key target in diabetes mellitus research. nih.gov The simulations revealed that this compound exhibits a significant binding affinity for the active site of aldose reductase, with a calculated binding energy of -7.2 kcal/mol. nih.govresearchgate.net This strong interaction is stabilized by bonds with several key amino acid residues within the enzyme's active site. nih.gov The structural optimization of this compound for these simulations was performed using force fields like the Merck Molecular Force Field (MMFF94) to ensure the compound was in a stable conformation. nih.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the ligand-protein complex over time. nih.govchemrxiv.org MD simulations apply the laws of classical mechanics to predict the trajectory of atoms and molecules, providing detailed information on the stability of the complex, conformational changes, and the energetics of the interaction. nih.govuzh.ch

MD simulations have been used to validate and expand upon the findings from molecular docking of this compound with aldose reductase. nih.gov These simulations confirmed the formation of a stable complex between this compound and the enzyme. nih.govresearchgate.net The stability was quantified by calculating the interaction potential energies (IPE), which for the this compound-aldose reductase complex was in the order of -300.812 ± 52 kJ/mol. nih.govresearchgate.net Such simulations are crucial for assessing whether the initial binding pose predicted by docking is maintained over time in a more realistic, solvated environment. nih.govresearchgate.net

Quantum mechanics (QM) calculations provide the most fundamental level of molecular analysis, focusing on the electronic structure of a compound. youtube.com Methods like Density Functional Theory (DFT) are used to calculate electronic properties that govern a molecule's reactivity and interactions. mit.edunih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govnumberanalytics.com

While specific QM studies focusing exclusively on this compound are not widely published, this methodology is directly applicable. For its close relative, mangiferin (B1668620), DFT has been used to determine its reactivity within the ATP binding site of protein receptors like EGFR and HER2. nih.gov Such calculations for this compound would yield precise information about its electron distribution, electrostatic potential, and orbital energies. This data is invaluable for understanding its chemical behavior, predicting reaction mechanisms, and refining the parameters (force fields) used in molecular docking and dynamics simulations. youtube.comwikipedia.org

Molecular Dynamics Simulations of Ligand-Protein Complexes

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by identifying complex patterns in large datasets that are beyond human capability. mdpi.commdpi.com These technologies can be applied to natural product research to predict biological activities, optimize chemical structures, and uncover new therapeutic leads. nih.gov

Predictive modeling, a subset of machine learning, involves training algorithms on datasets of known compounds and their activities to create models that can predict the properties of new or untested molecules. nih.govvt.edu A common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR analysis establishes a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net

For xanthone (B1684191) C-glycosides, including homologs of mangiferin like this compound, QSAR approaches have been proposed to predict bioactivity based on physicochemical properties and structural descriptors. researchgate.net By analyzing a set of known mangiferin derivatives, a validated model was developed that could predict bioactivity with a low error rate (less than 3%). researchgate.net Such models are powerful tools for the virtual screening of novel derivatives and for guiding the structural optimization of this compound to enhance a desired biological effect. For instance, a model could predict how modifications to this compound's structure would affect its binding affinity to a target like aldose reductase, thereby prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

Data mining is the process of discovering patterns, correlations, and trends within large volumes of data. mdpi.com In chemical and biological research, datasets can be generated from high-throughput screening, computational simulations, and the vast scientific literature. nutricion.orgfrontiersin.org Data mining techniques can sift through this information to identify previously unrecognized relationships between chemical structures and biological outcomes. jscires.org

In the context of this compound research, data mining could be applied to large databases of natural products (like ChEMBL) and their associated bioactivities. nih.gov By clustering compounds based on structural similarity and activity profiles, researchers could identify new potential therapeutic targets for this compound. For example, if many compounds structurally similar to this compound are found to be active against a particular enzyme family, data mining could suggest that this compound is also a candidate for testing against that family. This approach helps to generate new hypotheses and direct future experimental research in a more efficient, data-driven manner. jscires.org

Predictive Modeling for Bioactivity and Structural Optimization

Bioavailability Enhancement Research Strategies for this compound

This compound, a xanthone C-glycoside, shares structural similarities with the more extensively studied mangiferin. nih.govresearchgate.net Like mangiferin, this compound is anticipated to face significant challenges in clinical application due to poor aqueous solubility and low oral bioavailability, which are characteristic limitations for this class of polyphenolic compounds. dovepress.comd-nb.infobsmiab.orgdovepress.com Research indicates that mangiferin's oral bioavailability is exceptionally low, estimated at less than 2%, classifying it as a Biopharmaceutical Classification System (BCS) class IV agent (low solubility and low permeability). nih.govd-nb.infomdpi.com These properties are attributed to its stable C-glycosidic bond, which resists hydrolysis, and its susceptibility to extensive first-pass metabolism and P-glycoprotein (P-gp) mediated efflux in the intestine. researchgate.netd-nb.info

Given the absence of extensive, direct research on this compound, current bioavailability enhancement strategies are largely extrapolated from the successful approaches developed for mangiferin. These strategies focus on overcoming poor solubility and limited membrane permeability through advanced formulation and delivery technologies.

Investigation of Novel Delivery Systems (e.g., Nanoparticles, Phytosomes)

The encapsulation of bioactive compounds into novel delivery systems is a leading strategy to overcome biopharmaceutical challenges. For xanthones like this compound, systems such as nanoparticles and phytosomes are being investigated to enhance solubility, protect against degradation, and improve absorption. nih.gov

Nanoparticles

Nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, used as drug carriers. nih.gov Encapsulating a compound like this compound within a nanoparticle can improve its dissolution rate, increase its surface area for absorption, and provide controlled or targeted release. mdpi.com Research on mangiferin has explored several types of nanoparticles:

Polymeric Nanoparticles: These involve using biodegradable and biocompatible polymers. For instance, mangiferin-loaded poly(lactic-co-glycolic) acid (PLGA) nanoparticles were formulated to improve chemotherapeutic efficacy by overcoming biopharmaceutical limitations. researchgate.net Another study utilized β-lactoglobulin, a milk whey protein, to create nanoparticles designed for colon-targeted delivery of mangiferin, which showed minimal drug release in acidic gastric conditions and higher release at neutral pH. mdpi.com

Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer advantages like high stability and the ability to encapsulate lipophilic compounds. dovepress.com Transferrin-modified SLNs loaded with mangiferin have been developed to target cancer cells, demonstrating that the nanoparticle formulation improved cellular uptake and cytotoxicity against lung cancer cells compared to the free compound. dovepress.com

Carbon Dots (CDs): Novel carbon dots derived from natural sources have been used as nanocarriers. CDs prepared from Moutan Cortex were shown to significantly increase the water solubility of mangiferin. In vivo studies in rats demonstrated that the oral bioavailability of mangiferin from the CD formulation was 1.6-fold higher than that of a standard mangiferin suspension. dovepress.com

Interactive Data Table: Examples of Mangiferin-Loaded Nanoparticle Systems

| Nanoparticle Type | Core/Shell Materials | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |

| Polymeric Nanoparticles | Carrageenan/Chitosan | 250-450 | ~50% | Smoothly released over 98% of mangiferin within 48 hours; increased drug concentration in blood over time in vivo. mdpi.com |

| Solid Lipid Nanoparticles (SLNs) | Lipid (unspecified), modified with Transferrin (Tf) | ~150-200 | 72.4% | Showed controlled release and significantly improved anti-proliferative effects on A549 lung cancer cells compared to free mangiferin. nih.govdovepress.com |

| β-lactoglobulin Nanoparticles | β-lactoglobulin, crosslinked | Not specified | 85-88% | Designed for oral colon delivery; negligible release at pH 1.2 and up to 80% release at neutral pH. mdpi.com |

| Carbon Dots (CDs) | Moutan Cortex-derived | 1-5 | Not specified | Significantly increased water solubility; resulted in a 1.6-fold increase in oral bioavailability in rats. dovepress.com |

Phytosomes (Phospholipid Complexes)

Phytosomes are advanced herbal formulations where individual components of a plant extract are complexed with phospholipids (B1166683) at a molecular level. This approach is distinct from liposomes, as it forms a chemical bond between the compound and the phospholipid, creating a more stable and bioavailable complex. This technique has been successfully applied to mangiferin to improve both its water and lipid solubility, thereby enhancing its permeability across biological membranes. d-nb.info

One study reported the development of a mangiferin-phospholipid complex that increased aqueous solubility 1.4-fold and solubility in n-octanol (an oil phase) by 30-fold compared to the raw compound. d-nb.info This dual improvement in solubility is crucial for absorption. In vivo, this complex led to a significant enhancement in intestinal membrane permeability. d-nb.info Another study on soft nanoparticles made from self-assembled mangiferin-phospholipid complexes also confirmed enhanced solubility, dissolution rate, and oral bioavailability. bsmiab.org

Characterization of Permeation Across in vitro Biological Barriers

To evaluate the potential for oral absorption of a compound and the effectiveness of bioavailability-enhancing formulations, in vitro models that mimic the human intestinal barrier are essential. The Caco-2 cell monolayer is the most widely used and regulatory-accepted model for this purpose. medtechbcn.comevotec.com

The Caco-2 Permeability Assay

Caco-2 cells are derived from a human colorectal adenocarcinoma cell line. When cultured on semi-permeable filter inserts, they differentiate into a monolayer of polarized enterocytes that structurally and functionally resemble the epithelial lining of the small intestine. evotec.combioduro.com This model allows for the study of compound transport via transcellular (through the cells), paracellular (between the cells), and carrier-mediated pathways, including active efflux. evotec.combioduro.com

In a typical assay, the Caco-2 monolayer separates two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream. bioivt.com The test compound is added to the donor compartment (usually the AP side for absorption studies), and its appearance in the receiver compartment is measured over time. bioduro.com

The key parameter obtained is the apparent permeability coefficient (Papp), calculated as: Papp = (dQ/dt) / (A * C0) Where:

dQ/dt is the rate of permeation (mass per time).

A is the surface area of the monolayer.

C0 is the initial concentration of the compound in the donor compartment. bioduro.com

By measuring transport in both directions (AP to BL and BL to AP), an efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 typically indicates that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound back into the intestinal lumen, thereby limiting its absorption. evotec.com

Permeability Findings Relevant to this compound

While specific Caco-2 permeability data for this compound is not widely available, studies on the structurally similar mangiferin provide critical insights. Mangiferin itself demonstrates low permeability in Caco-2 models, consistent with its in vivo poor absorption. d-nb.info Research has also shown that mangiferin is a substrate for P-gp, which contributes to its low bioavailability. d-nb.info

Therefore, for this compound, Caco-2 assays would be crucial for determining its intrinsic permeability, identifying if it is also a P-gp substrate, and evaluating the effectiveness of novel formulations like nanoparticles and phytosomes in overcoming these absorption barriers.

Future Research Directions and Translational Potential Pre Clinical Focus

Exploration of Novel Biological Targets and Signaling Pathways

The primary mechanism of action attributed to homomangiferin is its potent antioxidant activity, through which it scavenges free radicals and mitigates oxidative stress. biosynth.com It is also understood to exert anti-inflammatory effects by modulating key inflammatory mediators. biosynth.com However, the full spectrum of its biological targets remains largely uncharted.

Future investigations are anticipated to delve into specific signaling pathways that this compound may modulate. Drawing parallels from its isomer, mangiferin (B1668620), which interacts with a multitude of cellular targets, research on this compound could explore its influence on pathways critical to cell survival, proliferation, and inflammation. researchgate.netnih.gov These may include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. researchgate.netnih.gov A recent computational study identified aldose reductase, an enzyme implicated in diabetic complications, as a potential target for this compound, opening a new avenue for its application in metabolic disorders. nih.gov The systematic identification of novel protein interactions and signaling networks will be crucial in elucidating its therapeutic mechanisms and identifying new disease indications.

Table 1: Potential Biological Targets and Pathways for this compound

| Target Category | Specific Target/Pathway | Potential Therapeutic Relevance |

| Enzymes | Aldose Reductase | Diabetes complications nih.gov |

| Cyclooxygenase (COX) | Inflammation, Pain nih.gov | |

| Matrix Metalloproteinases (MMPs) | Cancer metastasis nih.gov | |

| Transcription Factors | NF-κB (Nuclear Factor-kappa B) | Inflammation, Cancer researchgate.netnih.gov |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Oxidative Stress Response researchgate.net | |

| Signaling Pathways | PI3K/Akt/mTOR | Cell proliferation, Survival, Cancer researchgate.net |

| MAPK/TGF-β | Cell growth, Differentiation, Inflammation researchgate.net | |

| JNK/Bax | Apoptosis researchgate.net |

Development of this compound Derivatives with Enhanced Efficacy and Specificity

Like many natural polyphenols, the clinical translation of this compound may be hampered by suboptimal pharmacokinetic properties, such as low solubility and bioavailability. mdpi.comnih.govamazonaws.com The development of novel derivatives through targeted chemical modification represents a key strategy to overcome these limitations. The successful chemical synthesis of this compound provides the foundational framework necessary for creating such derivatives. researchgate.net

Future research will likely focus on creating semi-synthetic analogues with improved pharmacological profiles. This could involve:

Glycosylation or Acylation: Modifying the hydroxyl groups to enhance water solubility or lipophilicity, thereby improving absorption.

Alkylation: As seen in a study on mangiferin derivatives, methylation or other alkylations of the phenolic groups can alter biological activity, potentially increasing potency against specific targets like Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net

Metal Complexation: Forming complexes with metal ions, which has been shown to enhance the cytotoxic profiles of mangiferin against cancer cells. researchgate.net

Virtual screening and molecular docking studies, as have been performed for this compound against aldose reductase, will be instrumental in rationally designing derivatives with high affinity and specificity for desired biological targets. nih.gov

Table 2: Strategies for Developing this compound Derivatives

| Development Approach | Objective | Example from Related Compounds |

| Acetylation/Cinnamoylation | Enhance antioxidant activity | Increased activity observed in mangiferin derivatives. researchgate.net |

| Alkylation (e.g., Methylation) | Enhance enzyme inhibition | Mangiferin derivatives showed higher inhibition of PTP1B. researchgate.net |

| Structure-Activity Relationship (SAR) Studies | Identify key functional groups for activity | Virtual screening of natural derivatives against diabetic targets. nih.gov |

| Prodrug Formulation | Improve bioavailability and targeting | Synthesis of ester derivatives to improve cell permeability. researchgate.net |

Integration with Multi-Omics Approaches in Comprehensive Mechanistic Studies

To fully comprehend the biological impact of this compound, future research must move beyond single-pathway analyses and adopt a systems-level perspective. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the molecular perturbations induced by this compound treatment. jmb.or.krmdpi.com

Such studies can reveal:

Transcriptomics (RNA-Seq): Global changes in gene expression, identifying entire networks of genes that are up- or down-regulated.

Proteomics: Alterations in the abundance and post-translational modification of proteins, providing direct insight into functional changes in the cell.

Metabolomics: Shifts in the profiles of small-molecule metabolites, which can uncover effects on metabolic pathways and identify biomarkers of response. A recent study applying a metabolomics strategy to mangiferin successfully identified a monoglucuronidated metabolite of this compound in vivo, confirming its metabolic transformation and the utility of this approach. acs.org

By integrating these datasets, researchers can construct detailed models of this compound's mechanism of action, identify novel biomarkers for its activity, and potentially uncover unexpected therapeutic applications. mdpi.comfrontiersin.org

Table 3: Application of Multi-Omics in this compound Research

| Omics Technology | Research Question | Potential Outcome |

| Transcriptomics | Which genes does this compound affect? | Identification of regulated signaling pathways and gene networks. |

| Proteomics | How does this compound alter the cellular proteome? | Discovery of direct protein targets and functional cellular responses. |

| Metabolomics | How is this compound metabolized and what metabolic pathways does it impact? | Elucidation of biotransformation pathways and metabolic effects. acs.org |

| Integrated Multi-Omics | What is the complete mechanism of action? | A holistic view of the drug's effect from gene to function. jmb.or.krmdpi.com |

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

The principle of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is well-established in phytochemistry. nuevo-group.com Plant extracts, such as those from mango, often exhibit higher bioactivity than their isolated constituents, suggesting that compounds like mangiferin, this compound, and other polyphenols work in concert. mehr.com.arscielo.org.peresearchgate.net

Future pre-clinical research should systematically explore the synergistic potential of this compound. This includes investigating its combination with:

Conventional Drugs: Combining this compound with established chemotherapeutic agents or antibiotics could potentially lower the required dose of the conventional drug, thereby reducing toxicity, or help overcome drug resistance mechanisms. mdpi.com Studies on mangiferin have already documented synergistic effects with drugs like doxorubicin (B1662922) and cisplatin. mdpi.com

These investigations are critical for developing effective combination therapies and understanding the complex interactions within multi-component botanical preparations.

Table 4: Potential Synergistic Combinations for this compound

| Combination Partner | Rationale | Potential Application |

| Mangiferin | Co-occurs naturally; similar structure but potentially different targets. nih.gov | Broad-spectrum antioxidant/anti-inflammatory therapy. |

| Quercetin/Gallic Acid | Other major polyphenols in mango extracts. scielo.org.peresearchgate.net | Enhanced anticancer or antimicrobial activity. |

| Doxorubicin/Cisplatin | Standard chemotherapeutic agents. mdpi.com | Increase efficacy and/or reduce toxicity in cancer treatment. |

| Ampicillin/Tetracycline (B611298) | Common antibiotics. mdpi.com | Combatting multidrug-resistant bacterial infections. |

Advanced in vivo Pre-clinical Models for Therapeutic Applications

Translating promising in vitro data into tangible therapeutic applications requires rigorous validation in advanced pre-clinical in vivo models. imavita.com While research on this compound is still nascent, the path forward can be guided by the extensive pre-clinical work done on mangiferin, which has been evaluated in numerous animal models for cancer, diabetes, and neurodegenerative diseases. core.ac.uknih.govresearchgate.net

Future studies on this compound should employ sophisticated models that accurately replicate human pathologies. imavita.com This includes:

Xenograft and Orthotopic Models: For cancer research, implanting human tumor cells into immunodeficient mice to evaluate anti-tumor efficacy in a physiological context. nih.govresearchgate.net

Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific diseases, such as diabetes or Alzheimer's, providing a more accurate representation of disease progression.

Advanced Imaging Techniques: The integration of non-invasive imaging modalities like Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and bioluminescence imaging allows for real-time, longitudinal monitoring of drug distribution, target engagement, and therapeutic response within the same animal, reducing animal use and providing more robust data. imavita.com

Utilizing these advanced models will be essential for defining the therapeutic window of this compound and its derivatives and for gathering the robust data needed to support potential future clinical trials. amazonaws.com

Table 5: Advanced Pre-clinical Models for this compound Evaluation

| Model Type | Application Area | Key Insights Provided |

| Rodent Xenograft Models | Oncology | In vivo tumor growth inhibition, metastasis. nih.govresearchgate.net |

| Streptozotocin-induced Diabetic Models | Diabetes | Effects on glucose metabolism and diabetic complications. nih.gov |

| Collagen-Induced Arthritis Models | Inflammatory Disease | Assessment of anti-inflammatory and immunomodulatory effects. |

| Longitudinal Imaging Studies (PET/MRI) | Cross-disciplinary | Drug biodistribution, target engagement, real-time efficacy. imavita.com |

Q & A

Q. How to ensure reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.